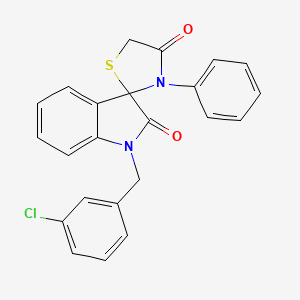

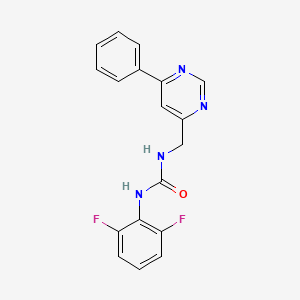

![molecular formula C26H30N6O4 B2499315 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-57-6](/img/structure/B2499315.png)

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which is known for its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within these papers. The [1,2,4]triazolo[4,3-a]quinazoline scaffold is a fused heterocyclic system that has been explored for various biological activities, including anti-inflammatory, analgesic, and antifungal properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo-quinazoline derivatives has been reported using non-conventional methodologies. For instance, a series of 1,2,4-triazolo-quinazoline-thiones were synthesized by irradiating a mixture of 1,2,4-triazolo-quinazolinones with microwave irradiation in the presence of 1,4-dioxane . This method provides a rapid and efficient route to the desired compounds, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by NMR and HRMS techniques, as demonstrated in the synthesis of triazolo-quinazoline-thiones . These techniques are crucial for confirming the structure of newly synthesized compounds, including the identification of substituents on the quinazoline ring system.

Chemical Reactions Analysis

The chemical reactivity of the [1,2,4]triazolo[4,3-a]quinazoline derivatives is not explicitly detailed in the provided papers. However, the synthesis procedures suggest that these compounds can undergo various chemical transformations, such as cyclocondensation and substitution reactions, to introduce different functional groups and achieve structural diversity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the [1,2,4]triazolo[4,3-a]quinazoline derivatives include solvatochromism, which is the change in the absorption spectra of compounds in solvents of different polarities . This property is significant for understanding the solubility and stability of these compounds in various environments. Additionally, the lack of acute gastrolesivity in related compounds suggests that the compound may also exhibit favorable safety profiles in terms of gastrointestinal toxicity .

作用机制

Target of Action

The primary targets of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide are enzymes including PARP-1 and EGFR . These enzymes play a crucial role in cancer progression .

Mode of Action

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide interacts with its targets, the enzymes PARP-1 and EGFR, by inhibiting them . This inhibition results in the disruption of the normal functioning of these enzymes, thereby affecting the progression of cancer .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide affects several biochemical pathways. These pathways are involved in the replication, recombination, transcription, and segregation of chromosomes . The compound’s action on these pathways leads to downstream effects that disrupt the normal functioning of cancer cells .

Pharmacokinetics

It is known that triazole-containing compounds, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the disruption of normal cellular processes in cancer cells. By inhibiting the enzymes PARP-1 and EGFR, the compound disrupts the normal functioning of these enzymes, leading to the disruption of the replication, recombination, transcription, and segregation of chromosomes . This disruption can lead to the death of cancer cells .

未来方向

Given the versatile biological activities of triazole compounds , there is potential for further exploration and development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be a promising future direction .

属性

IUPAC Name |

2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-6-11-30-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(30)29-31(26(32)36)14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAQCJRGKASDIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)

![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)